molecular formula C14H10Cl2O2 B1454277 3-[(2-Chlorobenzyl)oxy]benzoyl chloride CAS No. 1160249-80-8

3-[(2-Chlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1454277
CAS No.: 1160249-80-8
M. Wt: 281.1 g/mol
InChI Key: BWGBAVYUUAYSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chlorobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H10Cl2O2. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a benzoyl chloride group attached to a benzyl ether moiety, which is further substituted with a chlorine atom.

Preparation Methods

The synthesis of 3-[(2-Chlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 3-hydroxybenzoyl chloride with 2-chlorobenzyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[(2-Chlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines or alcohols, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Chlorobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which 3-[(2-Chlorobenzyl)oxy]benzoyl chloride exerts its effects involves its reactivity as a benzoyl chloride derivative. It can acylate nucleophiles, forming stable amide or ester bonds. This reactivity is exploited in various synthetic applications, including the modification of proteins and other biomolecules .

Comparison with Similar Compounds

Similar compounds to 3-[(2-Chlorobenzyl)oxy]benzoyl chloride include other benzoyl chloride derivatives and benzyl ethers. For example:

    Benzoyl chloride: A simpler compound with similar reactivity but lacking the benzyl ether moiety.

    2-Chlorobenzyl chloride: Shares the chlorobenzyl group but lacks the benzoyl chloride functionality.

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and applications in synthetic chemistry and proteomics research .

Properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGBAVYUUAYSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-Chlorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Chlorobenzyl)oxy]benzoyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(2-Chlorobenzyl)oxy]benzoyl chloride
Reactant of Route 4
Reactant of Route 4
3-[(2-Chlorobenzyl)oxy]benzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-[(2-Chlorobenzyl)oxy]benzoyl chloride
Reactant of Route 6
Reactant of Route 6
3-[(2-Chlorobenzyl)oxy]benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.